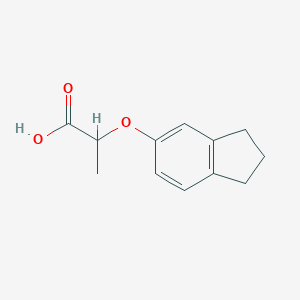

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523985. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLIHMQROANPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326109 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91496-98-9 | |

| Record name | 91496-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Introduction

This compound is a carboxylic acid derivative featuring an indane moiety linked via an ether bond. Its structure, particularly the aryloxypropanoic acid motif, is common in various biologically active molecules. The indanol portion of the molecule is found in compounds used in both the pharmaceutical and plant-protecting industries.[1][2][3] This guide provides a comprehensive overview of the predominant synthetic pathway for this compound, intended for an audience of researchers, scientists, and professionals in drug development. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving a successful outcome.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and widely applicable method for synthesizing this compound involves a two-step sequence:

-

Williamson Ether Synthesis: Formation of an ether linkage between 5-indanol and an ethyl 2-halopropanoate.

-

Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid.

This pathway is reliable and utilizes well-established chemical transformations, making it suitable for laboratory-scale synthesis.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of the Intermediate Ester via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers.[4][5] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[6]

Mechanism & Causality: The synthesis begins with the deprotonation of the phenolic hydroxyl group of 5-indanol. 5-Indanol is a phenol derivative, making its hydroxyl proton significantly more acidic than that of a typical alcohol.[7] A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to generate the nucleophilic indoxide ion. Stronger bases like sodium hydride (NaH) can also be used for complete and rapid deprotonation.[8] The resulting indoxide anion then attacks the electrophilic carbon of ethyl 2-bromopropanoate, displacing the bromide leaving group in a classic SN2 fashion to form the ether linkage.[6] The choice of a polar aprotic solvent like acetone or dimethylformamide (DMF) is crucial as it solvates the cation (K⁺) without deactivating the nucleophile through hydrogen bonding, thus accelerating the reaction. Heating under reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

Experimental Protocol: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate

-

Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-indanol (10.0 g, 74.5 mmol) and anhydrous potassium carbonate (15.5 g, 112 mmol, 1.5 equivalents).

-

Solvent Addition: Add 100 mL of acetone.

-

Reagent Addition: While stirring vigorously, add ethyl 2-bromopropanoate (14.9 g, 82.0 mmol, 1.1 equivalents) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 5-indanol spot is consumed.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in 100 mL of ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted 5-indanol, water (1 x 50 mL), and brine (1 x 50 mL).[5]

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified further by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Hydrolysis of the Ester (Saponification)

The final step is the conversion of the propanoate ester into the desired propanoic acid. This is achieved through base-catalyzed hydrolysis, a process known as saponification.

Mechanism & Causality: The ester is treated with a strong base, such as sodium hydroxide (NaOH), in a protic solvent mixture like ethanol/water. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the sodium carboxylate salt, driving the equilibrium towards the products. A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and precipitate the final this compound product.[9]

Experimental Protocol: Synthesis of this compound

-

Reagent Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate (e.g., 15.0 g, 64.0 mmol) in 100 mL of ethanol.

-

Base Addition: Prepare a solution of sodium hydroxide (5.1 g, 128 mmol, 2.0 equivalents) in 25 mL of water and add it to the flask.

-

Reaction: Heat the mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction by TLC until the ester starting material is no longer visible.

-

Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Aqueous Workup: Dilute the remaining aqueous residue with 100 mL of water. Wash this aqueous solution with 50 mL of diethyl ether to remove any non-acidic organic impurities. Discard the ether layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining salts.

-

Drying and Recrystallization: Dry the product under vacuum. For higher purity, the crude acid can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

Part 2: Data Summary and Characterization

Quantitative data for the key compounds in this synthesis pathway are summarized below.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Physical State / MP (°C) |

| 5-Indanol | C₉H₁₀O | 134.18 | 1470-94-6 | Solid / 51-53 °C[2] |

| Ethyl 2-bromopropanoate | C₅H₉BrO₂ | 181.03 | 535-11-5 | Liquid |

| Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate | C₁₄H₁₈O₃ | 234.29 | N/A | Oil / Liquid |

| This compound | C₁₂H₁₄O₃ | 206.24 | 91496-98-9 | Solid[10][11] |

Part 3: Stereochemical Considerations

A critical aspect of this synthesis is the stereochemistry at the alpha-carbon of the propanoic acid moiety.

Formation of a Racemic Mixture: The starting material, ethyl 2-bromopropanoate, is chiral. If the synthesis is performed with a racemic mixture of this reagent (containing both (R)- and (S)-enantiomers), the SN2 reaction will proceed with inversion of configuration at the chiral center. However, since both enantiomers of the starting material are present, the resulting intermediate ester and the final carboxylic acid product will also be a racemic mixture (a 1:1 mixture of the (R)- and (S)-enantiomers).

Chiral Resolution: In pharmaceutical applications, it is often the case that only one enantiomer is biologically active, while the other may be inactive or cause undesirable side effects.[12] Therefore, if a single enantiomer of the final product is desired, a resolution step is necessary. Common strategies for separating enantiomers of carboxylic acids like the target compound include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a direct and powerful analytical and preparative method. The racemic mixture is passed through a column containing a chiral stationary phase (CSP), such as one based on polysaccharides like cellulose or amylose derivatives.[12][13] The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[14][15]

-

Diastereomeric Salt Formation: The racemic acid can be reacted with a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the acid.

Caption: Conceptual diagram of chiral resolution.

Conclusion

The synthesis of this compound is efficiently accomplished through a robust two-step sequence involving a Williamson ether synthesis followed by ester hydrolysis. This guide provides a detailed framework, from mechanistic rationale to practical experimental protocols, to aid researchers in the successful preparation of this compound. Key success factors include the careful selection of reagents and solvents, diligent monitoring of reaction progress, and appropriate purification techniques. Furthermore, the inherent chirality of the molecule necessitates careful consideration of stereochemical outcomes and the potential need for chiral resolution, a critical step for applications in drug discovery and development.

References

-

Indanol - Wikipedia. Wikipedia. [Link]

-

PREPARATION OF 5-INDANOL. Periodica Polytechnica Chemical Engineering. [Link]

-

The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

-

Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed. PubMed. [Link]

-

Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]

-

Williamson Ether Synthesis. University of Colorado Boulder. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis - YouTube. Professor Dave Explains. [Link]

-

Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed. PubMed. [Link]

-

Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography - NTU scholars. National Taiwan University Scholars. [Link]

-

Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed. PubMed. [Link]

-

CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

Sources

- 1. pp.bme.hu [pp.bme.hu]

- 2. 5-INDANOL | 1470-94-6 [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Indanol - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propanoic acid,2-[(2,3-dihydro-1H-inden-5-yl)oxy]-, CasNo.91496-98-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 11. 91496-98-9 | this compound | Tetrahedron [thsci.com]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 14. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert chemical interpretation to deliver actionable insights. The guide covers the compound's molecular structure, physicochemical properties, a plausible synthetic pathway with mechanistic considerations, and a detailed predictive analysis of its spectroscopic signatures (Mass Spectrometry, IR, ¹H NMR, and ¹³C NMR). While experimental data for this specific molecule is sparse in public literature, this guide establishes a robust chemical profile based on established principles and data from analogous structures, providing a foundational resource for future research and application.

Chemical Identity and Molecular Structure

This compound, identified by the CAS Number 91496-98-9, is a carboxylic acid derivative featuring a fused indane ring system linked to a propanoic acid moiety via an ether bond.[1][2][3] The structure combines the rigidity of the bicyclic indane core with the functional versatility of the propanoic acid side chain, making it a molecule of interest for chemical and pharmaceutical research.

The molecular formula is C₁₂H₁₄O₃, and its molecular weight is approximately 206.24 g/mol .[1][4][5]

Caption: Molecular Structure of the Topic Compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, formulation, and biological interaction. The properties for this compound, compiled from predictive models and available databases, are summarized below.

| Property | Value | Source |

| CAS Number | 91496-98-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][4][5] |

| Molecular Weight | 206.24 g/mol | [5] |

| Monoisotopic Mass | 206.0943 Da | [4] |

| Boiling Point | 362.3 °C at 760 mmHg | [5] |

| Density | 1.209 g/cm³ | [5] |

| Predicted XlogP | 2.7 | [4] |

| Appearance | Not specified (likely a solid at STP) | N/A |

| Melting Point | Not available in surveyed literature | N/A |

The predicted XlogP value of 2.7 suggests moderate lipophilicity, indicating that the compound is likely to have reasonable solubility in organic solvents and moderate membrane permeability.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

-

Step 1: Williamson Ether Synthesis. 5-Indanol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This intermediate then undergoes an Sₙ2 reaction with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) to form the corresponding ester. The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is critical as it effectively solvates the cation without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.

-

Step 2: Saponification (Ester Hydrolysis). The resulting ethyl ester is hydrolyzed under basic conditions (e.g., using NaOH or KOH in an aqueous alcohol solution), followed by an acidic workup. This step cleaves the ester bond to yield the final carboxylic acid product.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established laboratory procedures for analogous reactions.

Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Indanol (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the required alkoxide. The reaction is exothermic and produces H₂ gas, necessitating careful addition and proper ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

-

Re-cool the solution to 0 °C and add ethyl 2-bromopropanoate (1.2 eq) dropwise via a syringe.

-

Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours. Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Refluxing provides the necessary activation energy for this saponification reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by slow addition of cold 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and purity assessment. While experimental spectra for this specific compound are not publicly available, a detailed predictive analysis based on its functional groups is presented below.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be readily detected in both positive and negative ion modes.

| Adduct / Fragment | Predicted m/z | Ion Mode | Notes |

| [M-H]⁻ | 205.0870 | Negative | Deprotonation of the carboxylic acid; likely the base peak in negative mode.[4] |

| [M+H]⁺ | 207.1016 | Positive | Protonation, likely on the carbonyl or ether oxygen.[4] |

| [M+Na]⁺ | 229.0835 | Positive | Common sodium adduct.[4] |

| [M-H₂O-H]⁻ | 187.0764 | Negative | Loss of water from the deprotonated molecule under fragmentation conditions. |

| [M-COOH]⁺ | 161.0961 | Positive | Fragmentation involving the loss of the carboxyl group (45 Da). |

The fragmentation pattern in MS/MS would be key to confirming the structure, with characteristic losses corresponding to the propanoic acid side chain.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by signals from the carboxylic acid, ether, and substituted aromatic ring. The presence of strong intermolecular hydrogen bonding in carboxylic acids significantly influences the O-H stretching vibration.[6]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | Very broad, strong band, characteristic of H-bonded dimers.[6] |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium to weak peaks. |

| 2980 - 2850 | C-H (Aliphatic) | Stretching | Medium intensity peaks from CH₂ and CH₃ groups.[7] |

| ~1710 | C=O (Carboxylic Acid) | Stretching | Very strong, sharp peak. Its position indicates a saturated acid dimer.[6] |

| ~1600, ~1475 | C=C (Aromatic) | Ring Stretching | Two to three medium intensity bands. |

| ~1250 | C-O-C (Aryl Ether) | Asymmetric Stretch | Strong peak, characteristic of the ether linkage. |

| ~1100 | C-O (Carboxylic Acid) | Stretching | Medium to strong peak. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. The following predictions are based on standard chemical shift values and spin-spin coupling principles.

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic, aliphatic, and side-chain protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Singlet (broad) | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad singlet.[8] |

| ~6.8 - 6.6 | Multiplet | 3H | Ar-H | Aromatic protons on the indane ring. The protons adjacent to the ether group will be slightly more shielded. |

| ~4.8 | Quartet (q) | 1H | -O-CH(CH₃)- | The methine proton is deshielded by the adjacent oxygen and split by the three methyl protons. |

| ~2.8 | Triplet (t) | 4H | Ar-CH₂- | The two benzylic methylene groups of the indane ring will likely overlap. |

| ~2.0 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- | The central methylene group of the indane ring. |

| ~1.6 | Doublet (d) | 3H | -CH(CH₃)- | The methyl group protons are split by the adjacent methine proton. |

¹³C NMR (Carbon NMR): The spectrum should show 12 distinct carbon signals, corresponding to the molecular formula C₁₂H₁₄O₃.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~175 | -COOH | Carboxylic acid carbonyl carbon, highly deshielded. |

| ~155 | Ar-C-O | Aromatic carbon directly attached to the ether oxygen. |

| ~145, ~132 | Ar-C (quaternary) | Quaternary carbons at the indane ring fusion. |

| ~115, ~112, ~108 | Ar-CH | Aromatic methine carbons. |

| ~75 | -O-CH- | Methine carbon of the propanoic acid side chain, deshielded by oxygen. |

| ~32, ~25 | -CH₂- (indane) | Aliphatic carbons of the indane five-membered ring. |

| ~18 | -CH₃ | Methyl carbon of the propanoic acid side chain. |

Known Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is not available in the reviewed literature. However, the structural motif of 2-aryl(oxy)propanoic acid is a well-known pharmacophore present in the "profens," a major class of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Ketoprofen.[9] These drugs function by inhibiting cyclooxygenase (COX) enzymes.

Given this structural similarity, it is plausible that this compound could exhibit anti-inflammatory properties. Furthermore, various propanoic acid derivatives have been investigated for a range of other biological activities, including antimicrobial and anticancer effects.[10][11][12] Therefore, this compound represents a viable candidate for screening in assays related to inflammation, pain, microbial infection, and cell proliferation.

Conclusion

This compound is a well-defined organic molecule with predictable physicochemical and spectroscopic properties. Based on established chemical principles, it can be synthesized efficiently via a Williamson ether synthesis followed by ester hydrolysis. The predictive spectroscopic data provided in this guide offers a robust framework for its future identification and characterization. While its biological profile remains to be experimentally determined, its structural relationship to known NSAIDs suggests it is a promising candidate for investigation in drug discovery programs, particularly in the field of anti-inflammatory agents. This guide serves as a foundational document to stimulate and support such future research endeavors.

References

-

LookChem. Cas 5465-43-0,1,3-bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran. [Link]

-

PubChemLite. This compound. [Link]

-

PubChem. 2-(2,3-dihydro-1H-inden-5-ylmethoxy)propanoic acid | C13H16O3. [Link]

-

Mol-Instincts. This compound - 生产厂家 - CAS号查询. [Link]

-

PubChem. (2R)-2,3-Dihydroxypropanoic acid | C3H6O4 | CID 439194. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. [Link]

-

PubChem. 2-(2-Isopropyl-5-indanyl)propionic acid | C15H20O2 | CID 68769. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]

-

NIST WebBook. Propanoic acid, 2-oxo-. [Link]

-

SpectraBase. 2,2-Dimethylpropanoic acid 2,3-dihydro-1H-inden-1-yl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST WebBook. Propanoic acid. [Link]

-

Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

ChemSrc. (2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoic acid. [Link]

-

Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

-

PubMed. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]

-

NIST WebBook. Propanoic acid. [Link]

-

Wikipedia. Propionic acid. [Link]

-

ResearchGate. (PDF) Infrared spectral studies of propanoic acid in various solvents. [Link]

-

Cheméo. Chemical Properties of Propanoic acid (CAS 79-09-4). [Link]

-

ResearchGate. Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. [Link]

-

PubMed. 2, 3-Bis(5-alkyl-2-thiono-1, 3, 5-thiadiazin-3-yl) propionic acid: one-pot domino synthesis and antimicrobial activity. [Link]

-

MDPI. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. [Link]

-

University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link]

-

Quora. How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially?. [Link]

-

PubChem. 2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid | C6H8N2O3 | CID 793. [Link]

-

ResearchGate. (PDF) Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. [Link]

-

NIST WebBook. Propanoic acid, 2-hydroxy-2-methyl-. [Link]

-

ResearchGate. (PDF) Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Propanoic acid,2-[(2,3-dihydro-1H-inden-5-yl)oxy]-, CasNo.91496-98-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. PubChemLite - this compound (C12H14O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2, 3-Bis(5-alkyl-2-thiono-1, 3, 5-thiadiazin-3-yl) propionic acid: one-pot domino synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Peroxisome Proliferator-Activated Receptor (PPAR) Agonistic Landscape of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: A Mechanistic Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action for 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid and its derivatives. Emerging from the broader class of indanyl- and phenylpropanoic acid compounds, the primary molecular mechanism for this chemical entity is the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). This document will dissect the interaction with PPAR subtypes, the subsequent downstream signaling cascades, and the established experimental methodologies used to characterize this activity. The focus will be on providing a foundational understanding for researchers engaged in the development of therapeutic agents targeting metabolic and inflammatory diseases.

Introduction: The Rise of Indane Derivatives as Metabolic Modulators

This compound belongs to a class of compounds recognized for their potential in regulating metabolic pathways. Structurally, it features a dihydroindene (indan) core linked to a propanoic acid moiety via an ether bond. This structural motif is a key pharmacophore that has been explored for its ability to interact with nuclear receptors. Research into similar indanylacetic acid derivatives has revealed a strong propensity for these molecules to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs)[1]. These receptors are critical regulators of lipid and glucose homeostasis, making compounds that modulate their activity promising candidates for the treatment of metabolic syndrome, type 2 diabetes, and dyslipidemia[1][2].

The therapeutic potential of this class of compounds lies in their ability to simultaneously activate multiple PPAR subtypes (α, γ, and δ), positioning them as potential "pan-agonists"[1]. Such a multi-faceted approach could offer a broader therapeutic window compared to selective agonists, by addressing various facets of metabolic dysregulation concurrently[1]. This guide will delve into the specific molecular interactions and cellular consequences of engaging these critical metabolic receptors.

Core Mechanism of Action: PPAR Agonism

The central mechanism of action for this compound and its structural analogues is the activation of Peroxisome Proliferator-Activated Receptors. PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily[3][4]. There are three main isoforms:

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. It also plays a key role in insulin sensitization and glucose metabolism[3].

-

PPARδ (also known as PPARβ): Ubiquitously expressed, with prominent roles in fatty acid oxidation in skeletal muscle and adaptive thermogenesis.

Upon binding to a ligand, such as a member of the indane propanoic acid family, the PPAR undergoes a conformational change. This event promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting complex then heterodimerizes with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.

Signaling Pathway Visualization

The following diagram illustrates the generalized signaling pathway for PPAR activation by an agonist like this compound.

Caption: PPAR signaling pathway upon agonist binding.

Experimental Validation of the Mechanism

The characterization of a compound as a PPAR agonist involves a series of well-defined experimental protocols. These assays are designed to confirm direct binding to the receptor, measure the functional consequence of this binding (i.e., transcriptional activation), and assess the downstream physiological effects.

In Vitro Assays

A. Ligand Binding Assays: These assays are crucial to determine if the compound directly interacts with the PPAR ligand-binding domain (LBD). A common method is a competitive binding assay using a radiolabeled known PPAR agonist.

-

Protocol: Competitive Radioligand Binding Assay

-

Incubate a constant concentration of purified PPAR-LBD with a constant concentration of a radiolabeled PPAR agonist (e.g., [³H]-rosiglitazone for PPARγ).

-

Add increasing concentrations of the test compound (this compound).

-

Allow the reaction to reach equilibrium.

-

Separate the bound from the unbound radioligand using a method like scintillation proximity assay (SPA) or filter binding.

-

Measure the radioactivity of the bound fraction.

-

The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Ki).

-

B. Reporter Gene Assays: These cellular assays measure the ability of a compound to activate the transcriptional activity of a PPAR.

-

Protocol: Gal4-PPAR-LBD Transient Transfection Assay

-

Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids:

-

An expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the PPAR-LBD.

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

-

-

Treat the transfected cells with increasing concentrations of the test compound.

-

After an incubation period (typically 24 hours), lyse the cells and measure luciferase activity.

-

An increase in luciferase activity indicates that the compound has activated the PPAR-LBD, leading to the transcription of the reporter gene. The results are used to determine the EC50 (half-maximal effective concentration).

-

Downstream Cellular and In Vivo Effects

Confirmation of PPAR agonism in vitro should be followed by studies to demonstrate the expected physiological responses in relevant cell types and animal models.

A. Adipocyte Differentiation Assay (for PPARγ activity): PPARγ is a master regulator of adipogenesis.

-

Protocol: 3T3-L1 Adipocyte Differentiation

-

Culture 3T3-L1 preadipocytes to confluence.

-

Induce differentiation using a standard cocktail (containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of the test compound.

-

After several days, assess adipocyte differentiation by staining for lipid droplet accumulation using Oil Red O.

-

Quantify the stain to determine the compound's ability to promote adipogenesis, a hallmark of PPARγ activation.

-

B. In Vivo Animal Models: To assess the therapeutic potential, compounds are tested in animal models of metabolic disease.

-

Example: db/db Mouse Model of Type 2 Diabetes

-

Administer the test compound orally to db/db mice for a specified period (e.g., 2-4 weeks).

-

Monitor key metabolic parameters, including:

-

Blood glucose levels

-

Plasma insulin and triglyceride levels

-

Body weight

-

-

A significant reduction in blood glucose and triglycerides would be indicative of in vivo PPAR agonism.

-

Quantitative Data Summary

| Assay Type | PPAR Subtype | Parameter | Hypothetical Value |

| Ligand Binding | PPARα | Ki (nM) | 250 |

| PPARγ | Ki (nM) | 150 | |

| PPARδ | Ki (nM) | 300 | |

| Reporter Gene | PPARα | EC50 (nM) | 400 |

| PPARγ | EC50 (nM) | 200 | |

| PPARδ | EC50 (nM) | 550 |

This hypothetical data suggests a compound with pan-PPAR agonist activity, with a slight preference for PPARγ.

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for the development of novel therapeutics targeting metabolic disorders. Their core mechanism of action is centered on the activation of PPARs, leading to the modulation of gene expression involved in lipid and glucose metabolism. The experimental framework outlined in this guide provides a robust methodology for the characterization of such compounds.

Future research should focus on elucidating the precise binding modes of these ligands to the different PPAR subtypes, which can aid in the rational design of next-generation modulators with optimized potency and selectivity profiles. Furthermore, comprehensive in vivo studies are necessary to fully understand the therapeutic potential and safety profile of this class of compounds. The continued exploration of PPAR pan-agonists holds significant promise for addressing the complex pathophysiology of metabolic syndrome.

References

-

Rudolph, J., et al. (2007). Indanylacetic Acid Derivatives Carrying 4-thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR alpha/gamma/delta Pan Agonists: Synthesis, Structure-Activity Relationship, and in Vivo Efficacy. Journal of Medicinal Chemistry, 50(5), 984-1002. [Link][1]

- Berger, J., & Moller, D. E. (2002). The Mechanisms of Action of PPARs. Annual Review of Medicine, 53, 409-435.

- Lee, C. H., et al. (2003). Transcriptional repression of atherogenic inflammation: modulation by PPARs. Trends in Cardiovascular Medicine, 13(5), 209-215.

-

Takeda, Y., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(18), 4824-4828. [Link][2]

-

Malapaka, R. R., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLoS ONE, 7(5), e36297. [Link][4]

- Tyagi, S., et al. (2011). The Peroxisome Proliferator-Activated Receptors: A Family of Nuclear Receptors Role in Various Diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236–240.

- Kersten, S., et al. (2000). Roles of PPARs in health and disease.

-

Verghese, J., et al. (2011). Nutraceuticals as Ligands of PPARγ. PPAR Research, 2011, 125812. [Link][3]

-

Al-Lahham, S. H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1801(11), 1175-1183. [Link][5]

Sources

- 1. Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists: synthesis, structure-activity relationship, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Ronacaleret [2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid]: A Mechanistic Exploration of a Calcium-Sensing Receptor Antagonist

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, known clinically as Ronacaleret. Ronacaleret is an orally bioavailable small molecule that functions as an allosteric antagonist of the Calcium-Sensing Receptor (CaSR). By inhibiting the CaSR in the parathyroid glands, it stimulates the endogenous secretion of parathyroid hormone (PTH), mimicking the intermittent PTH signaling that has potent anabolic effects on bone. This document details the molecular mechanism of action, the physiological consequences of CaSR antagonism, summarizes key clinical findings in the context of osteoporosis, and provides exemplar experimental protocols for assessing compound activity.

Introduction: Chemical Identity and Therapeutic Rationale

This compound, or Ronacaleret, is a member of a class of drugs known as "calcilytics". These agents are designed to antagonize the Calcium-Sensing Receptor (CaSR), a key regulator of systemic calcium homeostasis. The therapeutic rationale for Ronacaleret is rooted in the anabolic effects of intermittently elevated parathyroid hormone (PTH) on bone.[1] While injectable recombinant PTH (e.g., teriparatide) is an effective therapy for osteoporosis, it requires daily injections. Ronacaleret was developed as an orally administered alternative to stimulate the body's own PTH release, thereby promoting bone formation.[1][2]

The Molecular Target: The Calcium-Sensing Receptor (CaSR)

The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a central role in maintaining calcium balance.[3] Located predominantly on the surface of parathyroid gland cells, it monitors extracellular calcium levels.

-

Activation: When extracellular Ca²⁺ levels are high, Ca²⁺ binds to the large extracellular domain of the CaSR. This induces a conformational change, activating the receptor.

-

Signaling Cascade: The activated CaSR is promiscuously coupled to several G-protein families, primarily Gq/11 and Gi/o.[3]

-

Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).

-

Gi/o Pathway: Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

-

Physiological Outcome: The net result of CaSR activation in the parathyroid gland is the inhibition of PTH synthesis and secretion. This is a negative feedback mechanism that prevents hypercalcemia.

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

Caption: High-throughput screening workflow for CaSR antagonists.

Conclusion and Future Directions

Ronacaleret (this compound) is a potent, orally active antagonist of the Calcium-Sensing Receptor. Its mechanism of action, stimulating endogenous PTH release, represents an innovative approach to treating osteoporosis. While clinical trials confirmed its ability to increase trabecular bone mass, the concomitant loss of cortical bone and the induction of a hyperparathyroid-like state have limited its therapeutic development. [4][5] The experience with Ronacaleret provides critical insights for future drug development in this area. The key challenge is to design a calcilytic with a pharmacokinetic and pharmacodynamic profile that produces a more pulsatile, rather than sustained, elevation in PTH. Achieving a profile that more closely mimics the sharp peak of injectable teriparatide could potentially maximize anabolic effects on both trabecular and cortical bone while avoiding the adverse effects associated with prolonged PTH exposure.

References

-

Characterization of the Effect of Chronic Administration of a Calcium-Sensing Receptor Antagonist, Ronacaleret, on Renal Calcium Excretion and Serum Calcium in Postmenopausal Women. PubMed. Available at: [Link]

-

Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women. ResearchGate. Available at: [Link]

-

Pharmacology of the calcium sensing receptor. NIH National Library of Medicine. Available at: [Link]

-

Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women. PubMed. Available at: [Link]

-

Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor. ACS Publications. Available at: [Link]

Sources

- 1. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the effect of chronic administration of a calcium-sensing receptor antagonist, ronacaleret, on renal calcium excretion and serum calcium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, a molecule of interest in synthetic and medicinal chemistry. The structural elucidation of this compound, with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , relies on a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This document will delve into the theoretical underpinnings of the expected spectral features, present standardized protocols for data acquisition, and offer a comprehensive interpretation of the anticipated data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry is crucial for confirming the molecular weight and providing insights into the molecule's fragmentation pattern, which aids in structural confirmation.

Predicted Mass Spectrum Data

The following table summarizes the predicted mass-to-charge ratios for various adducts of the parent molecule.

| Adduct | Predicted m/z |

| [M+H]⁺ | 207.10158 |

| [M+Na]⁺ | 229.08352 |

| [M-H]⁻ | 205.08702 |

| [M+NH₄]⁺ | 224.12812 |

| [M+K]⁺ | 245.05746 |

| [M+H-H₂O]⁺ | 189.09156 |

| [M]⁺ | 206.09375 |

Data sourced from PubChem CID 351922.[1]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum for a solid sample like this compound is as follows:

-

Sample Preparation: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Interpretation of the Predicted Mass Spectrum

The molecular ion peak ([M]⁺•) is expected at an m/z of approximately 206. The fragmentation pattern will be dictated by the stability of the resulting fragments. Key predicted fragmentation pathways are illustrated below. The base peak is often the most stable fragment. For this molecule, a likely fragmentation involves the cleavage of the ether bond, leading to the formation of a stable indanyl cation or a fragment corresponding to the propanoic acid side chain.

Caption: Predicted EI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an invaluable tool for identifying the presence of key chemical bonds.

Predicted Infrared Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ether, aromatic, and aliphatic moieties.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 2975-2845 | Medium |

| C=O (Carboxylic Acid) | 1725-1700 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium |

| C-O (Ether) | 1250-1000 | Strong |

| O-H (Bend) | 950-910 | Medium |

Characteristic wavenumbers are based on general spectroscopic principles and data for propanoic acid and related structures.[2][3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

For a solid sample, ATR-IR is a common and convenient method:

-

Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

-

Data Acquisition: The infrared beam is directed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated beam is then directed to the detector.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Interpretation of the Predicted IR Spectrum

The most prominent features in the predicted IR spectrum will be the very broad O-H stretch of the carboxylic acid dimer from approximately 3300 to 2500 cm⁻¹ and the strong, sharp C=O stretch of the carboxylic acid around 1710 cm⁻¹.[2] The presence of the ether linkage will be confirmed by a strong C-O stretching band in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range, while aliphatic C-H stretching from the indane and propanoic acid moieties will appear just below 3000 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum will show distinct signals for each unique proton environment. The integration of these signals will correspond to the number of protons in that environment.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | singlet | 1H |

| Aromatic-H (ortho to -OR) | 6.8 - 7.2 | multiplet | 2H |

| Aromatic-H (meta to -OR) | 6.7 - 6.9 | singlet | 1H |

| Methine (-CH-) | 4.5 - 5.0 | quartet | 1H |

| Benzylic (-CH₂-) | 2.8 - 3.0 | triplet | 4H |

| Methylene (-CH₂-) | 2.0 - 2.2 | quintet | 2H |

| Methyl (-CH₃) | 1.4 - 1.6 | doublet | 3H |

Predicted chemical shifts are based on analogous structures and general NMR principles.[5]

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will show a signal for each unique carbon atom.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 170 - 180 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic Quaternary C | 130 - 145 |

| Methine (-CH-) | 70 - 80 |

| Benzylic (-CH₂-) | 30 - 35 |

| Methylene (-CH₂-) | 25 - 30 |

| Methyl (-CH₃) | 15 - 20 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition (¹H NMR): A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, and number of scans.

-

Data Acquisition (¹³C NMR): A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The FID is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected. The chemical shifts are referenced to TMS at 0 ppm.

Interpretation of the Predicted NMR Spectra

The ¹H NMR spectrum will be characterized by a downfield singlet for the carboxylic acid proton. The aromatic region will show signals corresponding to the three protons on the substituted benzene ring. The methine proton of the propanoic acid moiety, being adjacent to an oxygen atom and a chiral center, will appear as a quartet due to coupling with the neighboring methyl group. The methyl group will, in turn, appear as a doublet. The protons of the dihydroindene ring system will show characteristic triplet and quintet patterns for the ethylene and propylene fragments, respectively.

The ¹³C NMR spectrum will confirm the presence of 12 unique carbon atoms. The carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the ether oxygen being the most deshielded. The aliphatic carbons of the indane and propanoic acid groups will appear in the upfield region.

Caption: Key Predicted ¹H NMR Spin-Spin Couplings.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and self-validating system for the structural elucidation of this compound. While this guide presents predicted data based on established principles and analogous structures, the described experimental protocols provide a robust framework for the acquisition of actual experimental data, which is essential for the definitive confirmation of the compound's structure.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

-

Tetrahedron. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid. Retrieved from [Link]

-

Katariya, D., Ashid, M., Sharma, B. K., & Joshi, A. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences, 9(7), 206-213. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]

-

Ahmad, S., & Verma, P. K. (2009). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Asian Journal of Chemistry, 21(5), 3469-3472. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of propanoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]

-

University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C12H14O3) [pubchemlite.lcsb.uni.lu]

- 2. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Propanoic acid [webbook.nist.gov]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Crystal Structure Analysis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: From Crystallization to Structural Elucidation and Supramolecular Assembly

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) workflow, using 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid as a representative small molecule of pharmaceutical interest. The document details the critical steps from obtaining high-quality single crystals, through data collection and processing, to the final stages of structure solution, refinement, and in-depth analysis of molecular and supramolecular features. By explaining the rationale behind each experimental choice, this guide aims to equip researchers with the necessary expertise to confidently approach the crystal structure determination of novel compounds, a cornerstone of modern drug design and materials science.

Introduction: The "Why" of Crystal Structure Analysis

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is not merely a structural detail; it is a fundamental determinant of its physicochemical properties and biological activity. For a molecule like this compound, a chiral carboxylic acid derivative, understanding its solid-state conformation, stereochemistry, and intermolecular interactions is paramount.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement in the solid state. The resulting crystal structure provides invaluable insights into:

-

Molecular Conformation: The precise spatial orientation of all atoms, which can influence receptor binding and biological function.

-

Intermolecular Interactions: The network of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that dictate crystal packing and, consequently, properties like solubility, melting point, and stability.

-

Absolute Stereochemistry: The absolute configuration of chiral centers, which is critical for pharmacological activity and regulatory approval.

This guide will navigate the intricate process of crystal structure analysis, transforming a crystalline sample into a refined 3D model, rich with actionable data for the discerning scientist.

The Experimental Heart: A Step-by-Step Protocol for Structure Determination

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following sections delineate a robust and self-validating workflow.

The Art of Crystallization: Obtaining Diffractable Single Crystals

The adage "garbage in, garbage out" is particularly apt for crystallography. The quality of the final structure is intrinsically linked to the quality of the initial crystal. For this compound, a polar organic molecule, several crystallization techniques should be systematically explored.

Protocol 2.1: Screening for High-Quality Single Crystals

-

Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.

-

-

Vapor Diffusion (Liquid-Liquid):

-

Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

-

Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C). The decrease in solubility upon cooling can lead to crystal growth.

-

Rationale: The goal of these techniques is to allow molecules to slowly and methodically arrange themselves into a highly ordered crystal lattice, minimizing defects and maximizing diffraction quality.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is ready for X-ray diffraction analysis.

Protocol 2.2: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: Carefully select a well-formed crystal under a microscope and mount it on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

-

Data Collection Temperature: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher resolution data and reduced radiation damage.

-

Diffractometer Setup: Mount the crystal on the goniometer of a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). Common X-ray sources are Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Software is used to devise an optimal data collection strategy to ensure high completeness and redundancy of the data.

From Diffraction Spots to a Molecular Model: Data Processing and Structure Solution

The raw diffraction images are a collection of spots, each corresponding to a specific reflection from the crystal lattice. This data must be processed to yield a 3D model.

Workflow 2.3: Structure Solution and Refinement

Caption: Workflow for crystallographic data processing and structure refinement.

-

Data Integration and Scaling: The intensity of each diffraction spot is measured, and corrections are applied for experimental factors.

-

Space Group Determination: The symmetry of the crystal lattice is determined from the pattern of reflections.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms can be inferred.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. In this iterative process, atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Deciphering the Data: A Deep Dive into the Crystal Structure

With a refined structure in hand, the real scientific inquiry begins. The Crystallographic Information File (CIF) contains a wealth of information.

Molecular Geometry and Conformation

The primary output of a crystal structure analysis is the precise 3D arrangement of the molecule.

Table 1: Hypothetical Key Geometric Parameters for this compound

| Parameter | Value (Å or °) | Significance |

| C-C (aromatic) | ~1.39 Å | Typical for benzene rings. |

| C-O (ether) | ~1.37 Å | Indicates the bond length of the ether linkage. |

| C=O (carboxylic acid) | ~1.21 Å | Characteristic double bond length. |

| C-O (carboxylic acid) | ~1.31 Å | Characteristic single bond length. |

| O-C-C-O (torsion angle) | e.g., 175° | Describes the planarity and conformation of the carboxylic acid group. |

| Chiral Center (C*) Config | R or S | Unambiguously determines the absolute stereochemistry of the molecule. |

Note: These are representative values. Actual values would be determined from the refined CIF file.

Supramolecular Assembly: The Power of Intermolecular Interactions

Molecules in a crystal are not isolated; they interact with their neighbors to form a stable, repeating array. Identifying these interactions is key to understanding the material's bulk properties.

For this compound, the carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds. A common motif is the formation of a hydrogen-bonded dimer, where two molecules are linked via a pair of O-H···O hydrogen bonds.

Caption: Diagram of a typical carboxylic acid hydrogen-bonded dimer.

Such interactions can be systematically analyzed using software like PLATON or Mercury to identify all significant non-covalent contacts and visualize the 3D packing arrangement.

Beyond the Single Crystal: Complementary Techniques

While SCXRD is powerful, a comprehensive analysis often involves other techniques.

-

Powder X-ray Diffraction (PXRD): This technique is used to analyze a bulk, polycrystalline sample. It is invaluable for confirming that the bulk material corresponds to the single crystal structure determined and for identifying the presence of different polymorphic forms.

-

Computational Modeling: Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry in the gas phase, providing a comparison to the solid-state conformation. This can reveal the influence of crystal packing forces on the molecular structure.

Conclusion: From Structure to Function

The crystal structure analysis of this compound provides a definitive blueprint of its solid-state architecture. This knowledge is not an academic exercise; it is a critical component of rational drug design and materials engineering. The detailed understanding of molecular conformation, stereochemistry, and intermolecular interactions allows scientists to correlate structure with properties, paving the way for the development of more effective and stable pharmaceutical products. The methodologies and principles outlined in this guide provide a robust framework for the structural elucidation of any novel small molecule, empowering researchers to unlock the secrets held within their crystals.

References

Unveiling the Therapeutic Potential of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: A Mechanistic Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid belongs to the class of arylpropionic acids, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to known anti-inflammatory agents allows for a detailed and predictive analysis of its potential therapeutic targets. This guide synthesizes the current understanding of the mechanism of action of related indan and arylpropionic acid derivatives to postulate the primary therapeutic targets for this compound. We will delve into the core signaling pathways, propose experimental validation protocols, and discuss the potential for this compound in the context of inflammatory and related disorders.

Introduction: The Landscape of Arylpropionic Acids

Arylpropionic acids are a cornerstone of anti-inflammatory therapy. This class of compounds is characterized by a carboxylic acid moiety attached to an aromatic ring system. The indan ring structure of this compound places it within a subset of this class that has been explored for anti-inflammatory and analgesic properties.[1] The primary mechanism of action for the majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3]

Primary Therapeutic Target: The Cyclooxygenase (COX) Isoforms

The central hypothesis for the therapeutic action of this compound is its interaction with the cyclooxygenase enzymes, COX-1 and COX-2.

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[2][3] Inhibition of COX-1 is associated with the common side effects of traditional NSAIDs, including gastrointestinal bleeding and kidney problems.[2]

-

COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory cytokines and other stimuli.[3] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[2] Therefore, selective inhibition of COX-2 over COX-1 has been a major goal in the development of safer NSAIDs.

The therapeutic efficacy of this compound will likely depend on its relative inhibitory activity against these two isoforms.

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade.

Quantitative Data Summary

While specific data for the title compound is unavailable, the following table provides a template for summarizing the key quantitative data that should be generated from the proposed experiments.

| Parameter | This compound | (S)-enantiomer | (R)-enantiomer | Reference Compound (e.g., Ibuprofen) |

| COX-1 IC50 (µM) | TBD | TBD | TBD | TBD |

| COX-2 IC50 (µM) | TBD | TBD | TBD | TBD |

| COX-2/COX-1 Selectivity Index | TBD | TBD | TBD | TBD |

| 5-LOX IC50 (µM) | TBD | TBD | TBD | TBD |

| PGE2 Inhibition IC50 (µM) | TBD | TBD | TBD | TBD |

| LTB4 Inhibition IC50 (µM) | TBD | TBD | TBD | TBD |

TBD: To Be Determined

Conclusion and Future Directions

Based on its chemical structure, this compound is strongly predicted to be an inhibitor of COX-1 and COX-2 enzymes. Its therapeutic potential will be defined by its potency and its selectivity for COX-2 over COX-1. Furthermore, the possibility of dual COX/5-LOX inhibition presents an exciting avenue for developing a novel anti-inflammatory agent with a potentially enhanced safety and efficacy profile.

The immediate next steps in the investigation of this compound should focus on the synthesis of the racemic mixture and its individual enantiomers, followed by the execution of the in vitro and cell-based assays outlined in this guide. The resulting data will provide a clear understanding of its mechanism of action and will be instrumental in guiding its future preclinical and clinical development for the treatment of a range of inflammatory conditions.

References

-

Teulon, J. M., Cognacq, J. C., Hertz, F., Lwoff, J. M., Foulon, M., Baert, F., Brienne, M. J., Lacombe, L., & Jacques, J. (1978). Antiinflammatory and analgesic diastereoisomeric derivatives of indan-5-acetic acid. Journal of Medicinal Chemistry, 21(9), 901–905. [Link]

-

PubChem. (n.d.). 2-(2,3-dihydro-1H-inden-5-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,3-dihydro-1H-inden-5-ylmethoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wallace, J. L. (2001). Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? Biochemical Pharmacology, 62(11), 1435–1439. [Link]

-

Zhang, H., Liu, Y., Wang, C., Chen, Y., & Wang, J. (2015). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. European Journal of Medicinal Chemistry, 92, 663–671. [Link]

-

Ulbrich, H., Dannhardt, G., & Kiefer, W. (2002). Cyclooxygenase-1/2 (COX-1/COX-2) and 5-lipoxygenase (5-LOX) inhibitors of the 6,7-diaryl-2,3-1H-dihydropyrrolizine type. European Journal of Medicinal Chemistry, 37(12), 953–959. [Link]

-